Cas no 7691-28-3 (Methyl 2-bromo-3-hydroxypropanoate)

メチル2-ブロモ-3-ヒドロキシプロパノエート(Methyl 2-bromo-3-hydroxypropanoate)は、有機合成において有用な中間体です。分子式はC4H7BrO3で、エステル基とヒドロキシル基、ブロモ基を有する多機能性化合物です。この化合物は、医薬品や農薬の合成において重要な役割を果たし、特に官能基変換やカップリング反応の前駆体として利用されます。高い反応性と選択性を備えており、精密有機合成において効率的な中間体として使用可能です。また、適切な条件下で安定性が確保されており、取り扱いが比較的容易である点も特徴です。

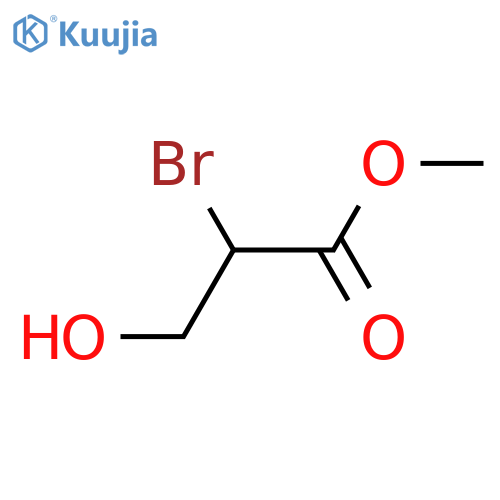

7691-28-3 structure

商品名:Methyl 2-bromo-3-hydroxypropanoate

CAS番号:7691-28-3

MF:C4H7BrO3

メガワット:183.000581026077

MDL:MFCD20486781

CID:1090301

Methyl 2-bromo-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-bromo-3-hydroxypropanoate

- methyl-2-bromo-3-hydroxypropanoate

- 2-Bromo-3-hydroxypropanoic acid methyl ester

- methyl 2-bromo-3-hydroxypropionate

- Propanoic acid, 2-bromo-3-hydroxy-, methyl ester

- methyl (+/-)-2-bromo-3-hydroxypropanoate

- (S)-methyl-2-bromo-3-hydroxypropanoate

- GVXAFLUDYYQGCG-UHFFFAOYSA-N

- methyl 2-bromo-3-hydroxy-propionate

- AK142725

- 2-Bromo-3-hydroxypropionic acid methyl ester

-

- MDL: MFCD20486781

- インチ: 1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3

- InChIKey: GVXAFLUDYYQGCG-UHFFFAOYSA-N

- ほほえんだ: BrC([H])(C(=O)OC([H])([H])[H])C([H])([H])O[H]

計算された属性

- せいみつぶんしりょう: 181.95786g/mol

- ひょうめんでんか: 0

- XLogP3: 0.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 181.95786g/mol

- 単一同位体質量: 181.95786g/mol

- 水素結合トポロジー分子極性表面積: 46.5Ų

- 重原子数: 8

- 複雑さ: 83.4

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.677

- ふってん: 245 ºC

- フラッシュポイント: 102 ºC

Methyl 2-bromo-3-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54400-5g |

Methyl2-bromo-3-hydroxypropanoate |

7691-28-3 | 95% | 5g |

¥3564.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54400-250mg |

Methyl2-bromo-3-hydroxypropanoate |

7691-28-3 | 95% | 250mg |

¥383.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY596-50mg |

Methyl 2-bromo-3-hydroxypropanoate |

7691-28-3 | 95+% | 50mg |

431.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54400-10g |

Methyl2-bromo-3-hydroxypropanoate |

7691-28-3 | 95% | 10g |

¥6059.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D696944-0.25g |

Methyl 2-Bromo-3-hydroxypropanoate |

7691-28-3 | 95% | 0.25g |

$180 | 2023-09-03 | |

| eNovation Chemicals LLC | D696944-1g |

Methyl 2-Bromo-3-hydroxypropanoate |

7691-28-3 | 95% | 1g |

$140 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1049610-5g |

(S)-methyl-2-bromo-3-hydroxypropanoate |

7691-28-3 | 95+% | 5g |

$415 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY596-1g |

Methyl 2-bromo-3-hydroxypropanoate |

7691-28-3 | 95+% | 1g |

2699.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | Y1049610-250mg |

(S)-methyl-2-bromo-3-hydroxypropanoate |

7691-28-3 | 95+% | 250mg |

$105 | 2024-06-06 | |

| Chemenu | CM254985-25g |

Methyl 2-bromo-3-hydroxypropanoate |

7691-28-3 | 95% | 25g |

$2668 | 2023-02-01 |

Methyl 2-bromo-3-hydroxypropanoate 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

7691-28-3 (Methyl 2-bromo-3-hydroxypropanoate) 関連製品

- 763-69-9(Ethyl 3-Ethyoxypropionate)

- 105-53-3(1,3-diethyl propanedioate)

- 13195-64-7(1,3-bis(propan-2-yl) propanedioate)

- 3852-09-3(Methyl 3-methoxypropionate)

- 106-36-5(n-Propyl propionate)

- 6148-64-7(Ethyl potassium malonate)

- 57-57-8(b-Propiolactone)

- 1071-46-1(3-ethoxy-3-oxo-propanoic acid)

- 34780-29-5(Ethyl 3-oxopropanoate)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7691-28-3)Methyl 2-bromo-3-hydroxypropanoate

清らかである:99%/99%

はかる:1g/5g

価格 ($):289.0/673.0